molecular formula C20H20N2O2S2 B11589060 2-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenol

2-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenol

Cat. No.: B11589060
M. Wt: 384.5 g/mol
InChI Key: MIVDGOXSFZBLOY-UHFFFAOYSA-N
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Description

2-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenol is a complex organic compound that features a unique structure combining a quinoline core with a dithiolo ring and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenol typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and introduce the dithiolo ring through a series of cyclization reactions. The ethoxy group is then added via an etherification reaction. The final step involves the formation of the imine linkage with the phenol group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, amines, and N-oxide compounds .

Scientific Research Applications

2-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenol involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenol stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit multiple kinases with high specificity makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C20H20N2O2S2

Molecular Weight

384.5 g/mol

IUPAC Name

2-[(8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]phenol

InChI

InChI=1S/C20H20N2O2S2/c1-4-24-12-9-10-14-13(11-12)17-18(20(2,3)22-14)25-26-19(17)21-15-7-5-6-8-16(15)23/h5-11,22-23H,4H2,1-3H3

InChI Key

MIVDGOXSFZBLOY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=CC=C4O)SS3)(C)C

Origin of Product

United States

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